molecular formula C7H8N2O2 B11769340 3,4-Dihydro-2h-pyrido[3,2-b][1,4]oxazin-8-ol

3,4-Dihydro-2h-pyrido[3,2-b][1,4]oxazin-8-ol

Cat. No.: B11769340
M. Wt: 152.15 g/mol
InChI Key: WQSJGRLFXQMBDF-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-8-ol is a heterocyclic compound that features a fused ring system containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-8-ol typically involves the cyclization of appropriate precursors. One common method involves the Mannich reaction, where phenol, primary amine, and formaldehyde are used as starting materials . Another method involves the condensation of ortho-aminomethylphenol with aldehydes or ketones in the presence of catalysts such as SnCl4 or Me3SiCl .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the aforementioned synthetic routes for large-scale production. This would include the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-8-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-8-ol and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, some derivatives inhibit prostaglandin E2 and interleukin activity, which are involved in inflammatory responses .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazin-8-one

InChI

InChI=1S/C7H8N2O2/c10-5-1-2-8-7-6(5)11-4-3-9-7/h1-2H,3-4H2,(H2,8,9,10)

InChI Key

WQSJGRLFXQMBDF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)NC=CC2=O

Origin of Product

United States

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